4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one
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Overview
Description
4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole core, a chlorobenzyl group, and a dimethoxyphenyl pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative. The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride. The final step involves the formation of the pyrrolidinone ring, which can be achieved through a cyclization reaction with 2,5-dimethoxyphenyl acetic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrolidinone moieties.
Reduction: Reduction reactions can target the nitro groups if present or the benzimidazole ring.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The chlorobenzyl group may enhance binding affinity through hydrophobic interactions, while the dimethoxyphenyl pyrrolidinone moiety can interact with other molecular pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorobenzyl)-1H-benzimidazole: Shares the benzimidazole and chlorobenzyl groups but lacks the pyrrolidinone moiety.
2-(2,5-dimethoxyphenyl)-1H-benzimidazole: Contains the benzimidazole and dimethoxyphenyl groups but lacks the chlorobenzyl and pyrrolidinone moieties.
4-chlorobenzyl-2,5-dimethoxyphenyl pyrrolidinone: Features the chlorobenzyl and dimethoxyphenyl pyrrolidinone groups but lacks the benzimidazole core.
Uniqueness
The uniqueness of 4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one lies in its combination of functional groups, which confer specific chemical and biological properties. This combination allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Biological Activity
The compound 4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one is a complex organic molecule with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is C20H22ClN3O2, with a molecular weight of approximately 367.86 g/mol. The structure features a benzodiazole moiety, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C20H22ClN3O2 |
Molecular Weight | 367.86 g/mol |
IUPAC Name | This compound |
Appearance | Powder |
Storage Temperature | Room Temperature |
Anticancer Properties
Research indicates that compounds containing benzodiazole derivatives exhibit significant anticancer potential. A study highlighted that similar benzodiazole compounds inhibited cancer cell migration by affecting the DNAJA1 pathway and mutant p53 conformations, suggesting a mechanism for tumor suppression through modulation of cellular pathways .
Neuroprotective Effects
The neuroprotective properties of related compounds have been explored in the context of neurodegenerative diseases. For instance, compounds with similar structures have shown efficacy in reducing neuroinflammation and protecting dopaminergic neurons in models of Parkinson's disease . The inhibition of pro-inflammatory cytokines and the activation of protective signaling pathways (e.g., NF-κB) were noted as critical mechanisms.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of benzodiazole derivatives. Compounds with similar functionalities have demonstrated moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. The mechanism often involves enzyme inhibition, which disrupts bacterial metabolism .
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. Studies on structurally related compounds indicate that they can inhibit acetylcholinesterase (AChE) and urease, which are crucial targets for treating conditions like Alzheimer's disease and urinary tract infections .
Study 1: Anticancer Mechanisms
In a study examining the effects of benzodiazole derivatives on cancer cells, it was found that these compounds significantly inhibited cell proliferation and induced apoptosis in various cancer cell lines. The study utilized flow cytometry to assess cell cycle arrest and apoptosis markers, demonstrating the potential for therapeutic applications in oncology.
Study 2: Neuroprotection in Animal Models
A preclinical study investigated the neuroprotective effects of a benzodiazole derivative in a mouse model of Parkinson's disease. Results showed that treatment with the compound led to reduced microglial activation and improved behavioral outcomes, highlighting its potential for clinical application in neurodegenerative disorders .
Properties
IUPAC Name |
4-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3/c1-32-20-11-12-24(33-2)23(14-20)29-16-18(13-25(29)31)26-28-21-5-3-4-6-22(21)30(26)15-17-7-9-19(27)10-8-17/h3-12,14,18H,13,15-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSPMHSDNOYJCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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